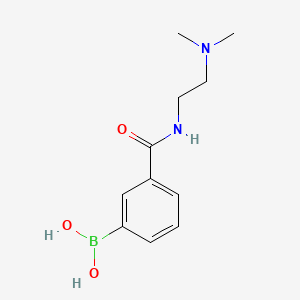

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-14(2)7-6-13-11(15)9-4-3-5-10(8-9)12(16)17/h3-5,8,16-17H,6-7H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZQGJKHTBTXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657268 | |

| Record name | (3-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-31-6 | |

| Record name | (3-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Dimethylaminoethylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis protocol for 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

An In-Depth Technical Guide to the Synthesis of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates a phenylboronic acid moiety, a versatile functional group known for its ability to form reversible covalent bonds with diols, a feature famously exploited in the diabetes drug Velcade® and in various biosensors. The molecule is completed by a dimethylaminoethylamide side chain, which can modulate solubility, cell permeability, and pharmacokinetic properties.

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this target compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights rooted in established principles of organic chemistry. The core of this synthesis is a direct amide coupling reaction, a cornerstone of modern pharmaceutical synthesis.

Synthetic Strategy: An Overview

The most direct and efficient pathway to construct the target molecule is via the formation of an amide bond between 3-Carboxyphenylboronic acid and N,N-dimethylethane-1,2-diamine. To achieve this under mild conditions that preserve the sensitive boronic acid group, a carbodiimide-mediated coupling reaction is employed. Specifically, we will utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as an activating agent. This combination is widely recognized for its efficacy in minimizing side reactions and reducing the risk of racemization in chiral substrates.[1]

Overall Reaction Scheme:

Mechanism of Amide Bond Formation: The Role of EDC/HOBt

The success of this synthesis hinges on the controlled activation of the carboxylic acid group of 3-Carboxyphenylboronic acid. Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which could degrade the boronic acid moiety. Coupling agents circumvent this by creating a highly reactive intermediate.

The EDC/HOBt system operates via a well-established, multi-step mechanism:[2][3]

-

Activation of the Carboxylic Acid: The carbodiimide (EDC) protonates, making it highly electrophilic. The carboxylate anion of 3-Carboxyphenylboronic acid then attacks the central carbon of EDC, forming a highly reactive O-acylisourea intermediate. This is the rate-determining step of the overall process.[4]

-

Formation of the HOBt Ester: While the O-acylisourea is reactive enough to couple with the amine, it is also unstable and can rearrange into an inactive N-acylurea byproduct. To prevent this, HOBt is introduced. HOBt acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form an active HOBt ester.[4][5] This new intermediate is more stable than the O-acylisourea but still highly susceptible to nucleophilic attack by the amine.

-

Nucleophilic Attack and Amide Formation: The primary amine of N,N-dimethylethane-1,2-diamine attacks the carbonyl carbon of the HOBt ester. This step forms the desired amide bond and regenerates HOBt, which can then participate in another catalytic cycle.[4] The urea byproduct formed from EDC is typically water-soluble, facilitating its removal during aqueous work-up.[1]

Experimental Protocol

This protocol is designed for researchers with standard training in synthetic organic chemistry. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 1.00 g | 6.03 | 1.0 |

| N,N-dimethylethane-1,2-diamine | C₄H₁₂N₂ | 88.15 | 0.59 g (0.67 mL) | 6.63 | 1.1 |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 1.39 g | 7.23 | 1.2 |

| HOBt (anhydrous) | C₆H₅N₃O | 135.13 | 0.98 g | 7.23 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.09 mL | 12.06 | 2.0 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 40 mL | - | - |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 10 mL | - | - |

| Saturated aq. NaHCO₃ solution | - | - | - | - | - |

| Brine (Saturated aq. NaCl) | - | - | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | - |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Carboxyphenylboronic acid (1.00 g, 6.03 mmol).[6]

-

Add anhydrous Dichloromethane (40 mL) and anhydrous N,N-Dimethylformamide (10 mL). The DMF is added to ensure complete dissolution of the starting material.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.

-

Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the EDC activation and to minimize potential side reactions.

-

-

Activation:

-

To the cooled, stirring solution, add 1-hydroxybenzotriazole (HOBt, 0.98 g, 7.23 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.39 g, 7.23 mmol).

-

Slowly add N,N-Diisopropylethylamine (DIPEA, 2.09 mL, 12.06 mmol) dropwise. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid proton, facilitating the reaction.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active HOBt ester.

-

-

Amine Addition and Reaction:

-

While maintaining the temperature at 0 °C, add N,N-dimethylethane-1,2-diamine (0.67 mL, 6.63 mmol) dropwise to the reaction mixture.[7]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Let the reaction stir at room temperature for 12-18 hours.

-

Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The disappearance of the 3-Carboxyphenylboronic acid spot and the appearance of a new, more polar product spot indicates reaction progression.

-

-

Aqueous Work-up:

-

Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove unreacted HOBt and any remaining acid.

-

Water (1 x 50 mL).

-

Brine (1 x 50 mL) to aid in the separation of the organic and aqueous layers.

-

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The purification of boronic acids can be challenging. Standard silica gel chromatography can sometimes lead to decomposition or irreversible binding of the product to the stationary phase.[8][9]

-

Recommended Method (Trituration/Recrystallization):

-

Dissolve the crude residue in a minimal amount of a polar solvent (e.g., methanol or ethyl acetate).

-

Slowly add a non-polar solvent (e.g., diethyl ether or hexanes) while stirring until a precipitate forms.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Alternative Method (Acid-Base Extraction): Boronic acids have acidic properties similar to carboxylic acids.[8] An acid-base extraction can be effective.[10]

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Extract with a mild aqueous base (e.g., 1M NaHCO₃). The boronic acid product should move to the aqueous layer as its boronate salt.

-

Wash the aqueous layer with ethyl acetate to remove non-acidic organic impurities.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3, causing the pure product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

Characterization

The identity and purity of the final product, this compound (C₁₁H₁₇BN₂O₃, MW: 236.08 g/mol )[11], should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

Synthesis Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

References

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from ResearchGate. [Link]

-

Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Retrieved from Common Organic Chemistry. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Retrieved from National Institutes of Health. [Link]

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. Retrieved from ResearchGate. [Link]

- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents.

-

Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from Reddit. [Link]

-

Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Retrieved from Oxford Academic. [Link]

-

(PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from ResearchGate. [Link]

-

Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Retrieved from Chemistry Stack Exchange. [Link]

-

Coupling Reagents - Aapptec Peptides. Retrieved from Aapptec. [Link]

-

Our method of synthesis of N,N‐dimethylethanethioamides comparison with the recent literature. - ResearchGate. Retrieved from ResearchGate. [Link]

-

An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines - ResearchGate. (2025, August 6). Retrieved from ResearchGate. [Link]

-

1,1-Dimethylethylenediamine - Wikipedia. Retrieved from Wikipedia. [Link]

- JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents.

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. Retrieved from National Institutes of Health. [Link]

-

Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

-

3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem. Retrieved from PubChem. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Introduction

3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid is a synthetic organoboron compound that has garnered interest within the drug discovery and development landscape. Its structural features, namely the phenylboronic acid moiety, an amide linker, and a tertiary amine, confer upon it a unique combination of chemical reactivities and physicochemical properties. These characteristics make it a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutic agents such as proteasome inhibitors and serine protease inhibitors[1][2]. The boronic acid group can form reversible covalent bonds with diols, a property that is exploited in sensors for saccharides and in the design of enzyme inhibitors[3].

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into the theoretical underpinnings and practical implications of its acidity (pKa), solubility, lipophilicity (LogP/LogD), and chemical stability. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these parameters, empowering researchers to thoroughly characterize this and similar molecules for drug development applications.

| Property | Value | Source |

| CAS Number | 850567-31-6 | boronic-acid-cas-850567-31-6.html)[4] |

| Molecular Formula | C₁₁H₁₇BN₂O₃ | boronic-acid-cas-850567-31-6.html)[4] |

| Molecular Weight | 236.08 g/mol | boronic-acid-cas-850567-31-6.html)[4] |

| Predicted LogP | -1.3422 | boronic-acid-cas-850567-31-6.html)[4] |

| Predicted TPSA | 72.8 Ų | boronic-acid-cas-850567-31-6.html)[4] |

Acidity and pKa Determination

The acidity of this compound is a critical determinant of its behavior in biological systems. This molecule possesses two ionizable centers: the boronic acid group, which acts as a Lewis acid, and the dimethylamino group, a Brønsted-Lowry base. The interplay of these two functional groups dictates the molecule's net charge at a given pH, which in turn influences its solubility, membrane permeability, and binding affinity to biological targets.

The boronic acid moiety accepts a hydroxide ion from water to form a tetrahedral boronate species, and the pKa of this equilibrium is a measure of its Lewis acidity[5]. The pKa of arylboronic acids typically falls within the range of 4 to 10.[6] The dimethylamino group, a tertiary amine, will be protonated at acidic pH. The presence of these two groups suggests that the molecule will exist as a zwitterion over a certain pH range.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa values of ionizable compounds.[7][8]

Objective: To determine the pKa values corresponding to the boronic acid and dimethylamino moieties.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized, carbonate-free

-

High-purity water (Milli-Q or equivalent)

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0)

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of high-purity water.

-

Place the solution in a jacketed beaker to maintain a constant temperature (25 °C).

-

Blanket the solution with an inert gas to prevent absorption of atmospheric CO₂.

-

Begin stirring the solution gently.

-

If necessary, adjust the initial pH to ~2.0 with 0.1 M HCl to ensure both groups are fully protonated.

-

Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02-0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.0.

-

Plot the pH versus the volume of NaOH added.

-

The pKa values can be determined from the titration curve as the pH at the half-equivalence points. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence points.

Aqueous Solubility

Aqueous solubility is a cornerstone of drug development, profoundly impacting a drug's absorption, distribution, and formulation. Low solubility can lead to poor bioavailability and challenging formulation development.[8] The solubility of boronic acids is often low and pH-dependent.[5][9] For this compound, solubility is expected to be lowest near its isoelectric point and increase at pH values where the cationic or anionic species dominate. It is described as being soluble in polar solvents.[1]

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the aqueous solubility of the compound at different pH values.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Other buffers as needed (e.g., citrate for acidic pH, carbonate for basic pH)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of buffers at desired pH values (e.g., 2.0, 5.0, 7.4, 9.0).

-

Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Lipophilicity (LogP and LogD)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds. For this compound, with its two ionizable groups, LogD is the more physiologically relevant parameter. A computationally predicted LogP value for this molecule is -1.3422, suggesting it is a relatively hydrophilic compound.[4]

Caption: Workflow for LogP determination using RP-HPLC.

Experimental Protocol: LogD Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity.[10][11][12]

Objective: To determine the LogD of the compound at physiological pH (7.4).

Materials:

-

HPLC system with a C18 column and UV detector

-

Mobile phase: Acetonitrile and aqueous buffer (e.g., PBS at pH 7.4)

-

A series of standard compounds with known LogP values

-

This compound

-

Methanol or DMSO for stock solutions

Procedure:

-

Calibration:

-

Prepare stock solutions of 5-7 standard compounds with a range of known LogP values.

-

Perform a series of isocratic HPLC runs for each standard, varying the percentage of organic modifier (e.g., 20% to 80% acetonitrile).

-

Measure the retention time (t_R) for each standard at each mobile phase composition. Determine the column dead time (t_0) using an unretained compound (e.g., uracil).

-

Calculate the retention factor, k = (t_R - t_0) / t_0.

-

Extrapolate to 100% aqueous mobile phase by plotting log k versus the percentage of organic modifier for each standard and determining the y-intercept (log k_w).

-

Generate a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.

-

-

Sample Analysis:

-

Prepare a stock solution of this compound.

-

Perform isocratic HPLC runs under the same conditions as the standards.

-

Calculate log k_w for the target compound using the same extrapolation method.

-

-

LogD Calculation:

-

Using the calibration curve, determine the LogD₇.₄ of the target compound from its log k_w value.

-

Chemical Stability

The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and in vivo fate. Boronic acids are susceptible to two primary degradation pathways:

-

Oxidative Degradation: The carbon-boron bond can be cleaved by reactive oxygen species (ROS), leading to the formation of the corresponding phenol. This is a significant concern for in vivo applications where ROS are present.[13][14][15]

-

Dehydration: Phenylboronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[8] This process is reversible upon the addition of water.

Caption: Primary degradation pathways for phenylboronic acids.

Experimental Protocol: Oxidative Stability Assessment

Objective: To assess the stability of the compound in the presence of an oxidizing agent.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂) solution

-

Buffer (e.g., PBS at pH 7.4)

-

HPLC system for monitoring degradation

-

Constant temperature bath or incubator

Procedure:

-

Prepare a stock solution of the compound in the chosen buffer.

-

Add a known concentration of H₂O₂ (e.g., 1 mM) to the solution.

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by adding catalase).

-

Analyze the samples by HPLC, monitoring the decrease in the peak area of the parent compound and the appearance of any degradation products.

-

Plot the percentage of the parent compound remaining versus time to determine its degradation kinetics.

Conclusion

This compound is a molecule with significant potential in drug discovery, characterized by a complex interplay of its physicochemical properties. Its dual ionizable nature necessitates a thorough understanding of its pKa values to predict its charge state and behavior in physiological environments. While predicted to be hydrophilic, its aqueous solubility and lipophilicity must be experimentally determined to guide formulation and ADME profiling. Furthermore, its inherent susceptibility to oxidative degradation and dehydration requires careful stability studies to ensure its viability as a drug candidate. The protocols detailed in this guide provide a robust framework for the comprehensive physicochemical characterization of this and other boronic acid-containing compounds, enabling data-driven decisions in the advancement of new therapeutic agents.

References

- D.

-

Sporzynski, A., et al. (2020). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 25(18), 4198. [Link][5]

-

C. A. Tripp, et al. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link][8]

-

K. A. Wójcik, et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 837–853. [Link][9]

-

MySkinRecipes. (3-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid. [Link][1]

-

J. Plescia & N. Moitessier. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link][16]

-

A. M. Steffens, et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link][13][14][15]

-

M. D'hooghe, et al. (2011). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2011(18), 3349-3355. [Link][17]

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link][18]

-

M. K. G. de Almeida, et al. (2023). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 28(15), 5849. [Link][2]

-

A. R. F. V. H. S. L. A. C. e Silva, et al. (2021). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 26(16), 4999. [Link][6]

-

A. M. O. A. Duran, et al. (2018). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. ResearchGate. [Link][11]

- A. Albert & E.P. Serjeant. (1971).

-

M. C. S. de Mattos, et al. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 26(3), 690. [Link][12]

Sources

- 1. (3-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. d-nb.info [d-nb.info]

- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. waters.com [waters.com]

An In-depth Technical Guide to 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid (CAS 850567-31-6): A Versatile Intermediate in Drug Discovery

Executive Summary

3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid, identified by CAS number 850567-31-6, is a specialized phenylboronic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug development. While boronic acids as a class have been extensively studied for their therapeutic potential, particularly as enzyme inhibitors, this specific molecule's primary utility lies in its role as a versatile synthetic intermediate. Its unique structure, featuring a reactive boronic acid moiety, a central phenyl ring, and a flexible amide-linked side chain with a tertiary amine, provides a powerful trifecta of functionalities for researchers. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and a discussion of its strategic applications in the synthesis of targeted compound libraries for drug discovery, with a focus on potential serine protease and proteasome inhibitors.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The field of medicinal chemistry has witnessed a significant rise in the exploration of boron-containing compounds, a shift largely catalyzed by the clinical success of the proteasome inhibitor bortezomib.[1][2] Historically, concerns about potential toxicity hampered the widespread investigation of organoboron compounds.[3] However, this apprehension has been largely demystified, revealing that the boronic acid group (–B(OH)₂) is generally stable, non-toxic, and possesses unique chemical properties that are highly advantageous for drug design.[3][4]

The key to their biological activity lies in the ability of the boron atom, a mild Lewis acid, to form reversible covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine and threonine residues found in the active sites of many enzymes.[3][5] This interaction allows for the design of potent and selective inhibitors. Furthermore, the introduction of a boronic acid moiety can favorably modify the physicochemical and pharmacokinetic profiles of bioactive molecules.[4] The compound this compound is a prime example of a molecule designed to leverage these properties, not as an end-drug itself, but as a sophisticated intermediate for constructing more complex pharmaceutical candidates.

Physicochemical and Structural Properties

The structural features of this compound are integral to its function as a chemical scaffold.

| Property | Value | Source(s) |

| CAS Number | 850567-31-6 | [6] |

| Molecular Formula | C₁₁H₁₇BN₂O₃ | [6] |

| Molecular Weight | 236.08 g/mol | [6] |

| IUPAC Name | [3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid | [7] |

| Topological Polar Surface Area (TPSA) | 72.8 Ų | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bonds | 5 | [6] |

The molecule can be deconstructed into three key components:

-

The Phenylboronic Acid Core: This is the key pharmacophore, responsible for potential interactions with enzyme active sites.

-

The Amide Linker: Provides structural rigidity and a hydrogen bond donor/acceptor site.

-

The Dimethylaminoethyl Side Chain: The tertiary amine is basic and will be protonated at physiological pH, enhancing aqueous solubility and providing a potential site for salt formation and further chemical modification.

Synthesis and Characterization: A Robust Protocol

The synthesis of this compound is most efficiently achieved through a standard amide coupling reaction. This protocol outlines the coupling of 3-Carbamoylphenylboronic acid with N,N-dimethylethane-1,2-diamine.

Synthetic Workflow

The overall synthetic strategy is a well-established amidation procedure, which is reliable and scalable.

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Carbamoylphenyl)boronic acid (1.0 eq)

-

N,N-Dimethylethane-1,2-diamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Carbamoylphenylboronic acid (1.0 eq) and anhydrous DMF. Stir until all solids are dissolved.

-

Amine Addition: Add N,N-dimethylethane-1,2-diamine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) and brine (1 time).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent to afford the pure this compound.

Predicted Analytical Characterization

While a definitive experimental spectrum for this specific molecule is not widely published, the expected NMR and IR data can be reliably predicted based on its structure and data from analogous compounds.

| Analysis | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2-8.5 (m, 1H, Ar-H), 7.8-8.1 (m, 2H, Ar-H), 7.4-7.6 (t, 1H, Ar-H), 3.4-3.6 (q, 2H, -CH₂-N), 2.4-2.6 (t, 2H, -CH₂-N(CH₃)₂), 2.2-2.3 (s, 6H, -N(CH₃)₂), B(OH)₂ protons may be broad and exchangeable. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166-168 (C=O), 135-138 (Ar-C), 130-133 (Ar-C), 128-130 (Ar-C), 126-128 (Ar-C), 57-59 (-CH₂-N), 44-46 (-N(CH₃)₂), 37-39 (-CH₂-N(CH₃)₂). The carbon attached to boron may not be observed due to quadrupolar relaxation. |

| FT-IR (ATR) | ν 3300-3100 cm⁻¹ (O-H and N-H stretch), 3050 cm⁻¹ (Aromatic C-H stretch), 2950-2800 cm⁻¹ (Aliphatic C-H stretch), 1640 cm⁻¹ (Amide I C=O stretch), 1550 cm⁻¹ (Amide II N-H bend), 1350 cm⁻¹ (B-O stretch). |

Applications in Drug Discovery: A Versatile Chemical Intermediate

The primary value of this compound lies in its utility as a building block for creating diverse libraries of compounds for high-throughput screening. Its structure is pre-validated for key drug-like properties, allowing researchers to rapidly synthesize derivatives with a high probability of possessing desirable pharmacological characteristics.

Caption: Role as a versatile intermediate in drug discovery.

Scaffold for Serine Protease and Proteasome Inhibitors

General patent literature indicates that boronic acid derivatives are potent inhibitors of serine proteases and the proteasome, both of which are validated targets for various diseases.[2][3][6][8]

-

Serine Proteases: These enzymes are implicated in a wide range of physiological processes, including coagulation, inflammation, and digestion. Their dysregulation is linked to diseases such as thrombosis, pancreatitis, and cancer metastasis.[3]

-

The Proteasome: This cellular machinery is responsible for degrading ubiquitinated proteins, playing a critical role in cell cycle regulation and apoptosis. Inhibition of the proteasome is a clinically proven strategy for treating multiple myeloma and other cancers.[6][9]

This compound serves as an ideal starting point for synthesizing inhibitors. The boronic acid acts as the "warhead" for the enzyme's active site, while the dimethylaminoethylcarbamoyl "tail" can be modified or used to enhance solubility and cell permeability.

Key Reagent in Suzuki-Miyaura Cross-Coupling

Beyond its direct use in inhibitor design, the phenylboronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl structures that are prevalent in pharmaceuticals.[10] Researchers can use this compound to couple the substituted phenyl ring to a variety of aryl or heteroaryl halides, rapidly generating novel and complex molecular architectures.

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed tool for accelerating drug discovery. By combining a biologically active boronic acid pharmacophore with a synthetically versatile handle and a solubility-enhancing side chain, it provides medicinal chemists with a reliable and efficient starting point for the synthesis of novel therapeutic candidates. While its own biological activity may be modest, its true power is realized in the diverse and complex molecules it helps to create. As the demand for novel enzyme inhibitors continues to grow, the utility of such well-designed intermediates will undoubtedly increase, solidifying their essential role in the development of next-generation therapeutics.

References

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Retrieved from [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

- 1. WO2010103475A2 - Use of serine protease inhibitors in the treatment of neutropenia - Google Patents [patents.google.com]

- 2. Proteasome inhibitors and methods of using the same - Patent US-7915236-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2778503A1 - Macrocyclic inhibitors of serine protease enzymes - Google Patents [patents.google.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 6. Patented small molecule inhibitors in the ubiquitin proteasome system [pubmed.ncbi.nlm.nih.gov]

- 7. Serine protease inhibitor 6 protects cytotoxic T cells from self-inflicted injury by ensuring the integrity of cytotoxic granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US9132140B2 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

molecular structure and weight of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid.

An In-depth Technical Guide to 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Introduction: The Versatility of the Boronic Acid Moiety

Phenylboronic acids (PBAs) represent a class of organic compounds characterized by a phenyl ring attached to a B(OH)₂ group. The boron atom, being sp²-hybridized with a vacant p-orbital, imparts a mild Lewis acidic character to the molecule[1]. This electronic configuration is the cornerstone of their diverse reactivity and broad utility in science. For decades, their primary application was in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. However, the unique ability of the boronic acid group to form reversible covalent bonds with diols, particularly in aqueous environments, has propelled these compounds into the forefront of medicinal chemistry and biotechnology[1][2].

This property allows boronic acids to target glycoproteins and saccharides, leading to the development of advanced glucose sensors and drug delivery systems[3][4][5]. Furthermore, the boron atom's ability to form a stable, tetrahedral intermediate with the hydroxyl group of serine residues in enzyme active sites has established boronic acids as a potent class of enzyme inhibitors[6][7][8]. The approval of Bortezomib, a boronic acid-based proteasome inhibitor, by the FDA for treating multiple myeloma underscored the therapeutic potential of this chemical class[6][9].

This guide provides a detailed technical overview of a specific derivative, This compound , for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, analytical characterization, and potential applications, grounding the discussion in established scientific principles.

PART 1: Molecular Profile and Physicochemical Properties

This compound is a synthetic compound featuring a phenylboronic acid core functionalized at the meta-position with a dimethylaminoethylcarbamoyl side chain. This specific substitution pattern offers a combination of features: the reactive boronic acid head, a rigid phenyl linker, and a flexible, basic side chain, suggesting potential for specific molecular interactions and favorable pharmacokinetic properties.

The IUPAC name for this compound is [3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid[10]. Its chemical structure is depicted below:

Image Credit: BOC Sciences[]

Quantitative Data Summary

A summary of the key chemical identifiers and computed physicochemical properties is provided in the table below for quick reference. These parameters are crucial for experimental design, including solvent selection, dosage formulation, and predicting biological behavior.

| Parameter | Value | Source |

| CAS Number | 850567-31-6 | [10][][12] |

| Molecular Formula | C₁₁H₁₇BN₂O₃ | [10][][12] |

| Molecular Weight | 236.08 g/mol | [10][][12] |

| SMILES | CN(C)CCNC(C1=CC(B(O)O)=CC=C1)=O | [12] |

| Topological Polar Surface Area (TPSA) | 72.8 Ų | [12] |

| LogP (calculated) | -1.3422 | [12] |

| Hydrogen Bond Donors | 3 | [12] |

| Hydrogen Bond Acceptors | 4 | [12] |

| Rotatable Bonds | 5 | [12] |

| Commercially Available Purity | ≥98% | [12] |

| Recommended Storage | Sealed in dry, 2-8°C | [12][13] |

PART 2: Synthesis and Structural Characterization

Plausible Synthetic Workflow

While specific proprietary synthesis routes may vary, a chemically sound and common approach to generating this molecule involves a standard amidation reaction. The logical precursors would be 3-carboxyphenylboronic acid and N,N-dimethylethylenediamine. The reaction is typically facilitated by a peptide coupling agent (e.g., HATU, HOBt/EDC) to activate the carboxylic acid, enabling nucleophilic attack by the primary amine of the diamine.

The choice of a peptide coupling agent over harsher methods (like converting the carboxylic acid to an acyl chloride) is crucial. Boronic acids are sensitive to strongly acidic, basic, or oxidative conditions, which can lead to protodeboronation (loss of the B(OH)₂ group) or other side reactions. Peptide coupling reagents operate under mild conditions, preserving the integrity of the boronic acid moiety.

Caption: Proposed workflow for the synthesis via peptide coupling.

Analytical Methodologies: A Self-Validating System

Confirming the identity, purity, and structure of the final compound requires a multi-pronged analytical approach. Each technique provides orthogonal data, creating a self-validating system that ensures trustworthiness.

NMR is indispensable for unambiguous structural elucidation.

-

¹H and ¹³C NMR: These spectra confirm the carbon-hydrogen framework. Key expected signals would include aromatic protons in the 7-8 ppm range, methylene protons adjacent to the amide and amine groups, and the characteristic N-methyl protons.

-

¹¹B NMR: This technique is particularly powerful for characterizing boronic acids[14][15]. The chemical shift of the boron nucleus is highly sensitive to its coordination environment. For this compound, the trigonal planar (sp²) boron atom is expected to show a relatively broad signal around 28-33 ppm[16][17]. Upon binding to a diol or a serine residue, the boron center becomes tetrahedral (sp³), causing a significant upfield shift to approximately 5-9 ppm[18]. This shift provides a direct method for monitoring binding events in solution.

Mass spectrometry confirms the molecular weight of the compound. However, the analysis of boronic acids by MS is notoriously challenging due to their propensity to undergo dehydration in the gas phase to form cyclic trimers known as boroxines[19][20]. This can lead to complex spectra with ions corresponding to the monomer, dimer, and trimer, complicating interpretation.

Field-Proven Insight: To mitigate this, modern high-throughput analysis often employs Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)[21][22]. The soft ionization of ESI, combined with optimized solvent conditions, can minimize in-source dehydration and boroxine formation, favoring the observation of the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻[22][23].

Experimental Protocol: UPLC-MS Analysis of Boronic Acids

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and 10 mM aqueous ammonium acetate.

-

Chromatography:

-

Column: Acquity BEH C18 or equivalent (e.g., 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A short, rapid gradient (e.g., 5% to 95% B over 1 minute) is often sufficient.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (ESI):

-

Ionization Mode: Positive and Negative modes should be scanned to identify the most stable ion. For this molecule, the basic dimethylamino group makes it a good candidate for positive mode detection ([M+H]⁺ at m/z 237.1).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Rationale: The use of ammonium acetate as a mobile phase modifier helps to form adducts that are easily ionized while minimizing the harsh conditions that promote dehydration[21][22].

-

PART 3: Potential Applications in Drug Discovery

The molecular architecture of this compound makes it a compelling candidate for several therapeutic applications, primarily as an enzyme inhibitor.

Mechanism of Action: Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in processes ranging from digestion to blood clotting and are implicated in numerous diseases. They feature a catalytic triad in their active site, including a crucial serine residue. Boronic acids act as transition-state analog inhibitors of these enzymes[24].

The mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom. This forms a reversible, covalent, tetrahedral adduct that mimics the high-energy intermediate of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity[7][8]. The stability of this adduct, and thus the potency of the inhibitor, is influenced by the substituents on the phenyl ring, which engage in secondary interactions within the enzyme's binding pockets. The dimethylaminoethylcarbamoyl side chain of the title compound provides hydrogen bonding capabilities and a potential positive charge (at physiological pH) that could be exploited for specific interactions to enhance binding affinity and selectivity.

Caption: General mechanism of serine protease inhibition by a boronic acid.

Further Potential in Drug Delivery and Diagnostics

Beyond direct inhibition, phenylboronic acid derivatives are extensively explored for targeted drug delivery and diagnostics[2][4].

-

Targeting Sialic Acid: Many cancer cells overexpress sialic acid residues on their surface. The boronic acid moiety can bind to the diol groups of these sialic acids, providing a mechanism for targeted delivery of cytotoxic agents or imaging probes to tumor sites[2][4].

-

pH-Responsive Systems: The boronate ester bond formed between a boronic acid and a diol is labile and its stability is pH-dependent. This property can be harnessed to create "smart" nanoparticles that release their therapeutic payload in the acidic microenvironment of a tumor or within the endosome of a cell[5].

Conclusion

This compound is a molecule of significant interest, built upon the versatile and powerful boronic acid scaffold. Its structure combines a reactive "warhead" with a functionalized side chain that can be tailored for specific molecular recognition. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization using orthogonal techniques like NMR and optimized MS protocols, provides the necessary foundation for its exploration. The proven mechanism of boronic acids as enzyme inhibitors, particularly for serine proteases, and their emerging roles in targeted drug delivery position this compound and its analogs as valuable tools for researchers and scientists in the ongoing development of novel therapeutics.

References

-

Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-80. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3284-3290. [Link]

-

Krykun, S., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 26(7), 2026. [Link]

-

Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Bentham Science Publishers. [Link]

-

St-Gelais, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3469-3477. [Link]

-

Krykun, S., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. PubMed. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5047-5059. [Link]

-

Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

(3-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid. MySkinRecipes. [Link]

-

D'Hondt, M., et al. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. Chemical Society Reviews, 43(1), 95-114. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]

-

{2-[(Dimethylamino)methyl]phenyl}boronic acid. PubChem. [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC - NIH. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Development of Phenylboronic Acid Containing Mucoadhesive Hydrogel Materials for Ophthalmic Drug delivery applications. IOVS. [Link]

-

4-(Dimethylamino)phenylboronic acid. PubChem. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. 3-[2-(Dimethylamino)ethylcarbamoyl]benzeneboronic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. chemscene.com [chemscene.com]

- 13. This compound, PINACOL ESTER | 840521-76-8 [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]

- 18. par.nsf.gov [par.nsf.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Promising Pharmaceutical Building Block

Welcome to this in-depth technical guide on the solubility of this compound. As researchers, scientists, and drug development professionals, we recognize that a thorough understanding of a compound's physicochemical properties is a cornerstone of successful research and development. Solubility, in particular, is a critical parameter that influences everything from reaction kinetics and purification efficiency to formulation strategies and bioavailability.

This guide is designed to be a practical and authoritative resource. While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this should not be a roadblock to progress. Instead, this guide will equip you with the foundational knowledge and robust experimental protocols necessary to determine its solubility in your own laboratory setting. We will delve into the expected solubility trends based on the behavior of related boronic acid derivatives and provide a detailed, self-validating experimental workflow.

Introduction to this compound: A Molecule of Interest

This compound is a fascinating molecule with significant potential in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, an amide linkage, and a tertiary amine, making it a versatile building block. Boronic acids are renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and as key components in sensors and biologically active compounds.[1] The presence of the dimethylaminoethylcarbamoyl side chain introduces additional functional handles that can modulate the molecule's properties and biological interactions.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 850567-31-6 | [2][3] |

| Molecular Formula | C₁₁H₁₇BN₂O₃ | [2][3] |

| Molecular Weight | 236.08 g/mol | [2][3] |

| SMILES | CN(C)CCNC(=O)C1=CC(=CC=C1)B(O)O | [2] |

| Topological Polar Surface Area (TPSA) | 72.8 Ų | [2] |

| Predicted logP | -1.3422 | [2] |

The molecule's structure, with its hydrogen bond donors (B(OH)₂) and acceptors (C=O, N(CH₃)₂), and its relatively low predicted logP, suggests a degree of polarity that will significantly influence its solubility in organic solvents.

General Solubility Characteristics of Phenylboronic Acids in Organic Solvents

While specific data for our target molecule is sparse, we can draw valuable insights from studies on phenylboronic acid and its derivatives.[4][5][6] The solubility of these compounds is a complex interplay between the properties of the boronic acid itself and the nature of the solvent.[6]

A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][6] This equilibrium between the acid and the anhydride can complicate solubility measurements, as the two species can have markedly different solubilities.[6]

General Solubility Trends for Phenylboronic Acid:

| Solvent Class | Representative Solvents | General Solubility of Phenylboronic Acid | Rationale & Key Interactions |

| Protic Polar | Methanol, Ethanol | High | Hydrogen bonding between the solvent's hydroxyl group and the boronic acid's hydroxyl groups. |

| Aprotic Polar | Acetone, 3-Pentanone | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent's carbonyl group.[5][6] |

| Diethyl ether, Dipropyl ether | High | Ethers can act as hydrogen bond acceptors, leading to good solubility.[5][6] | |

| Chloroform | Moderate | Can act as a weak hydrogen bond donor.[5][6] | |

| Nonpolar | Methylcyclohexane, Hexanes | Very Low | "Like dissolves like" principle; the polarity mismatch leads to poor solvation.[5][6] |

Esterification of boronic acids generally increases their solubility in organic solvents compared to the parent acids.[4][5] While our target molecule is not an ester, the bulky and polar sidechain is expected to significantly impact its solubility profile compared to unsubstituted phenylboronic acid.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of specific data, an experimental approach is necessary. The following protocol is based on the well-established "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[7] This protocol is designed to be a self-validating system by ensuring equilibrium is reached.

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the compound in the saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Organic solvents of interest (analytical grade or higher)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Protocol:

-

Preparation of Stock for Calibration Curve:

-

Accurately prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial. An amount that is visibly in excess after equilibration is sufficient.

-

Accurately add a known volume of the test solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time. To ensure equilibrium is reached, it is recommended to test at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same temperature to let the excess solid settle.

-

For further separation, centrifuge the vials.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[9]

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC-UV.

-

Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[10] The protocol above determines thermodynamic solubility , which is the true equilibrium solubility. Kinetic solubility is often measured in high-throughput screening and involves adding a concentrated DMSO stock of the compound to an aqueous buffer, with precipitation being detected over a shorter time frame.[8][11] For understanding the fundamental properties of a compound in organic solvents, thermodynamic solubility is the more relevant parameter.

Factors Influencing the Solubility of this compound

The solubility of our target molecule will be governed by the interplay of its functional groups and the properties of the organic solvent.

Role of the Functional Groups

-

Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as a hydrogen bond donor. It is a weak Lewis acid.[12][13]

-

Amide Group (-C(=O)NH-): The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Tertiary Amine (-N(CH₃)₂): This group is a hydrogen bond acceptor and can be protonated in the presence of protic acids, which would dramatically increase solubility in polar protic solvents.

-

Aromatic Ring: The phenyl ring is nonpolar and will contribute to solubility in less polar solvents through van der Waals forces.

Intermolecular Interactions with Solvents

The balance of these functional groups suggests a complex solubility profile.

Caption: Intermolecular forces influencing solubility.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The solvent can engage in extensive hydrogen bonding with the boronic acid, amide, and tertiary amine groups.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is also anticipated. These solvents can accept hydrogen bonds from the boronic acid and amide N-H groups and will have favorable dipole-dipole interactions.

-

In Ethers (e.g., THF, Diethyl Ether): Moderate to good solubility is likely. Ethers are good hydrogen bond acceptors.

-

In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected. These solvents are weakly polar.

-

In Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is predicted due to the overall polarity of the molecule. The nonpolar interactions with the phenyl ring will be insufficient to overcome the energy required to break the strong intermolecular forces in the solid state.

Conclusion

While a definitive, quantitative solubility profile for this compound in all common organic solvents is not yet established in the literature, this guide provides the necessary framework for its determination. By understanding the general behavior of boronic acids and by implementing the robust experimental protocol provided, researchers can confidently generate reliable solubility data. This data will be invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of this promising compound in drug discovery and development.

References

- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Benchchem.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (2012). Biopharmaceutics & Drug Disposition.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Physical and Chemical Properties of Boronic Acids: Formulation Implic

- Sporzyński, A., Hofman, T., & Leszczyński, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Phenylboronic acid. Wikipedia.

- solubility experimental methods.pptx. SlideShare.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Crapse, K. P. (2011). Literature Review of Boric Acid Solubility Data.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.

- Solubility of investigated compounds in water. Phenylboronic acid...

- Kinetic Solubility Assays Protocol. AxisPharm.

- In vitro solubility assays in drug discovery. (2008). PubMed.

- (3-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid. ChemScene.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.

- 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride). PubChem.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.

- 3-[2-(Dimethylamino)ethylcarbamoyl]benzeneboronic acid, 96%, Thermo Scientific Chemicals. Fisher Scientific.

- (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acidhydrochloride. CymitQuimica.

- This compound, PINACOL ESTER. ChemicalBook.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2017). PMC.

- 3-(N,N-Dimethylamino)phenylboronic acid. Sigma-Aldrich.

- (3-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid. MySkinRecipes.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemscene.com [chemscene.com]

- 3. 3-[2-(Dimethylamino)ethylcarbamoyl]benzeneboronic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 8. enamine.net [enamine.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Phenylboronic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Targets of Aminophenylboronic Acid Compounds: Mechanisms, Identification, and Therapeutic Potential

Abstract

Aminophenylboronic acid (APBA) and its derivatives represent a versatile class of molecules with significant and expanding applications in drug discovery, diagnostics, and chemical biology. Their unique ability to form reversible covalent bonds with cis-diol-containing biomolecules, coupled with the reactivity of the boronic acid moiety as an enzyme inhibitor, opens up a wide array of potential biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary biological targets of APBA compounds. We will explore the fundamental chemistry of these interactions, delve into specific target classes—namely glycoproteins, cell surface glycans, and enzymes—and provide detailed, field-proven methodologies for the identification and validation of these targets. By synthesizing technical accuracy with practical insights, this guide aims to equip researchers with the knowledge to effectively harness the potential of aminophenylboronic acid compounds in their work.

The Chemical Foundation of Aminophenylboronic Acid's Biological Activity

The utility of aminophenylboronic acids in biological systems is primarily rooted in the chemistry of the boronic acid group (-B(OH)₂). This Lewis acidic moiety can readily and reversibly react with nucleophilic functional groups present in biomolecules. The two predominant modes of interaction are:

-

Reversible Covalent Bonding with cis-Diols: Boronic acids react with 1,2- or 1,3-cis-diols to form stable five- or six-membered cyclic boronate esters.[1] This interaction is highly dependent on pH, with the bond being more stable at pH values above the pKa of the boronic acid.[2] This reversible binding is the cornerstone of APBA's use in targeting carbohydrates.

-

Enzyme Inhibition: The boron atom can be attacked by nucleophilic residues, such as the serine hydroxyl group in the active site of serine proteases, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme.[3][4]

The aminophenyl- scaffold provides a versatile platform for further chemical modification, allowing for the fine-tuning of properties such as solubility, pKa, and the attachment of linkers for immobilization or reporter tags.[5][6]

Major Classes of Biological Targets

The biological targets of aminophenylboronic acid compounds can be broadly categorized based on the mode of interaction.

Carbohydrate-Containing Biomolecules: The Diol Interaction

The most extensively studied targets for APBA are molecules presenting cis-diol functionalities. This encompasses a vast range of biomolecules crucial in cellular processes.

Glycoproteins, with their pendant oligosaccharide chains (glycans), are rich in cis-diol motifs, making them prime targets for APBA. This interaction is exploited in several key applications:

-

Purification and Analysis: Aminophenylboronate agarose is a widely used affinity chromatography resin for the purification of glycoproteins from complex mixtures like cell lysates or serum.[7][8] This is also used to remove glycoprotein impurities during the production of non-glycosylated recombinant proteins.[7]

-

Detection of Glycated Proteins: The formation of stable boronate esters with the cis-diol groups on sugar moieties attached to proteins like albumin and hemoglobin is the basis for assays to measure glycated albumin (GA) and glycated hemoglobin (HbA1c), important biomarkers for diabetes management.[9]

The cell surface is decorated with a dense layer of glycans (the glycocalyx) that mediate cell-cell recognition, signaling, and pathogen interactions.

-